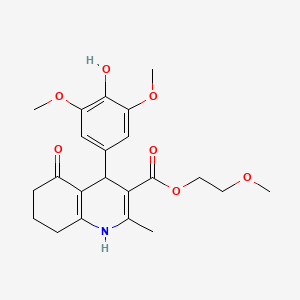![molecular formula C14H22N2O4S B5024524 N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B5024524.png)
N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide is a chemical compound with a complex structure that includes a tert-butylsulfamoyl group, a methoxy group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide typically involves the reaction of 5-(tert-butylsulfamoyl)-2-methoxybenzoic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of this compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form an alcohol.
Substitution: The tert-butylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of 5-(tert-butylsulfamoyl)-2-hydroxyphenylpropanamide.
Reduction: Formation of N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanol.
Substitution: Formation of derivatives with different functional groups replacing the tert-butylsulfamoyl group.
Wissenschaftliche Forschungsanwendungen
N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide involves its interaction with specific molecular targets. The tert-butylsulfamoyl group may interact with enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability, while the propanamide moiety may contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]acetamide
- 5-(N-(tert-Butyl)sulfamoyl)-2-methylphenylboronic acid
- 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid
Comparison: N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-6-13(17)15-11-9-10(7-8-12(11)20-5)21(18,19)16-14(2,3)4/h7-9,16H,6H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXBQOGGXVOZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ETHYL 3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5024448.png)
![1-[6-(2,4,6-Trimethylphenoxy)hexyl]piperidine](/img/structure/B5024453.png)
![N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]isonicotinamide](/img/structure/B5024462.png)
![N-methyl-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B5024467.png)
![2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol;hydrochloride](/img/structure/B5024472.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5024480.png)
![2-[(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5024490.png)
![(6Z)-5-imino-6-[(4-nitrophenyl)methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5024498.png)

![2-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5024515.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)piperidine-4-carboxamide](/img/structure/B5024523.png)
![3-[(2,6-dimethylmorpholin-4-yl)methyl]-2,6-dimethyl-1H-quinolin-4-one](/img/structure/B5024529.png)
![N-(2-fluorophenyl)-2-[(5Z)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5024534.png)
![N-[2-(5-chlorothiophen-2-yl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide](/img/structure/B5024538.png)
